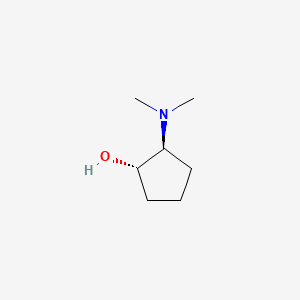
2,2-Diphenylethyl acetate
Overview
Description
2,2-Diphenylethyl acetate is a chemical compound with the molecular formula C16H16O2 . It is related to 2,2-Diphenylacetic acid, which has a molecular formula of C14H12O2 . The compound 2,2-Diphenylethyl acetate is also related to Acetic acid, 2-phenylethyl ester, which has a molecular formula of C10H12O2 .
Synthesis Analysis
The synthesis of 2,2-Diphenylethyl acetate can be achieved through various methods. One such method involves the use of a packed bed bioreactor and an immobilized lipase-catalyzed transesterification of ethyl acetate (EA) with 2-phenethyl alcohol . Another method involves the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates with (S,S)-3,4,5-trifluorophenyl-NAS bromide as a phase-transfer catalyst under phase-transfer catalytic conditions .Molecular Structure Analysis
The molecular structure of 2,2-Diphenylethyl acetate is characterized by its molecular formula C16H16O2 . It is related to (1R,2R)-2-Hydroxy-1,2-diphenylethyl acetate and (1R,2S)-2-Hydroxy-1,2-diphenylethyl acetate, both of which have a molecular formula of C16H16O3 .Scientific Research Applications
Chemical Characterization and Analysis
- Diphenylethylamine derivatives, including 2,2-diphenylethyl acetate, are studied for their chemical properties and differentiation from isomers. For example, Wallach et al. (2015) explored the synthesis and characterization of diphenidine, an isomer of 2,2-diphenylethyl acetate, highlighting the analytical methods to differentiate between isomeric pairs using high-resolution mass spectrometry and other techniques (Wallach et al., 2015).
Antioxidant Activity
- Dawidowicz et al. (2012) investigated the challenges in estimating antioxidant activity of compounds, including 2,2-diphenylethyl acetate derivatives, using the DPPH method. Their study addresses the influence of solvents and other factors on the reaction kinetics in antioxidant assays (Dawidowicz et al., 2012).
Catalysis and Organic Synthesis
- Bezłada et al. (2016) demonstrated the use of zinc acetate complexes with diphenylethanediamine-derived ligands as enantioselective catalysts. This research highlights the application of such complexes, potentially including 2,2-diphenylethyl acetate structures, in the hydrosilylation of imines (Bezłada et al., 2016).
Environmental Applications
- Yang et al. (2017) explored the degradation of environmental pollutants facilitated by acetate under methanogenic conditions. This study implies the potential role of acetate derivatives, like 2,2-diphenylethyl acetate, in environmental remediation processes (Yang et al., 2017).
Material Science and Polymer Chemistry
- Kong et al. (2014) researched the use of zinc acetate and diphenyl sulfone as processing aids in poly(arylene sulfide sulfone) production. This study is relevant for understanding the role of acetate derivatives in enhancing the properties of high-performance polymers (Kong et al., 2014).
Synthetic Applications
- Gao et al. (2013) developed a novel route for synthesizing functional polymers, including the use of phenylpyrazole and internal diynes. This work highlights the broader application of diphenyl and acetate derivatives in creating advanced polymer materials (Gao et al., 2013).
Food and Cosmetic Industry
- Kuo et al. (2014) investigated the solvent-free enzymatic synthesis of 2-phenylethyl acetate, a compound related to 2,2-diphenylethyl acetate, highlighting its wide application in food, perfumes, and cosmetics (Kuo et al., 2014)
properties
IUPAC Name |
2,2-diphenylethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-13(17)18-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPLYIFUCLNVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947131 | |
| Record name | 2,2-Diphenylethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenylethyl acetate | |
CAS RN |
24295-35-0, 6319-82-0 | |
| Record name | 1,2-Diphenylethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024295350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC31920 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Diphenylethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diphenylethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanol](/img/structure/B3369595.png)

![Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one](/img/structure/B3369604.png)








![5,6-Bis(methylsulfonyloxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3369676.png)
